5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that features a unique combination of bromine, chlorine, and methoxyphenyl groups
Properties
Molecular Formula |
C19H15BrClN3O4S |
|---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C19H15BrClN3O4S/c1-28-13-5-3-12(4-6-13)24-18(15-9-29(26,27)10-17(15)23-24)22-19(25)14-8-11(20)2-7-16(14)21/h2-8H,9-10H2,1H3,(H,22,25) |
InChI Key |
JNVZVCDLDSQTJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine and chlorine atoms: Halogenation reactions are employed to introduce the bromine and chlorine atoms into the molecular structure.
Attachment of the methoxyphenyl group: This step involves coupling reactions, such as Suzuki–Miyaura coupling, to attach the methoxyphenyl group to the core structure.
Formation of the benzamide moiety: The final step involves the formation of the benzamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is investigated for its potential use in the development of advanced materials with unique electronic or optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
